molecular formula C22H20N4O4 B2744982 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-32-4

3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2744982
CAS No.: 2034518-32-4
M. Wt: 404.426
InChI Key: MARYBWRKDKVFQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Chemical Reactions Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives involves a cyclization reaction where the acetyl methyl group and the amide carbonyl moiety are involved . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Physical and Chemical Properties Analysis

The compound is a light brick red powder . The 1H NMR spectrum, δ, ppm: 1.74 m (2H, CH2), 1.90 m (2H, CH2), 2.03 m (2H, CH2), 2.32 m (1H, CH), 2.99 m (2H, CH2), 3.52 m (2H, CH2), 3.83 m (2H, CH2), 6.81–7.29 m (5H, H arom), 10.79 s (1H, NH)). The 13C NMR spectrum, δ C, ppm: 21.12, 26.51, 29.89, 32.92, 41.28, 42.89, 52.61, 66.45, 97.36, 111.03, 112.64, 117.17, 123.73, 125.08, 128.93, 147.39, 161.12, 172.15, 176.60, 178.90, 197.13 .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds derived from similar structures have been synthesized and tested for their anti-inflammatory and analgesic properties. For instance, compounds derived from visnaginone and khellinone were found to possess significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Another study focused on the synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, indicating a broad spectrum of antitumor activity. This highlights the compound's relevance in cancer research, particularly in the development of novel antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).

Antimicrobial Applications

  • Research into new pyridine derivatives has revealed variable and modest antimicrobial activity against several bacterial and fungal strains, underscoring the potential of these compounds in addressing resistant microbial infections (Patel, Agravat, & Shaikh, 2011).

Heterocyclic Chemistry and Drug Design

  • The creation of heterocyclic compounds based on the benzofuran scaffold, similar to the core structure of the compound , showcases the versatility of these frameworks in synthesizing compounds with varied biological activities. These activities range from antimicrobial to potential treatments for various diseases, demonstrating the compound's applicability in the synthesis of heterocyclic compounds for pharmaceutical applications (Mahata et al., 2003).

Future Directions

Pyrido[2,3-d]pyrimidines comprise one of the most important classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . Therefore, the future directions of this compound could involve further evaluation of their chemical properties and biological activity .

Properties

IUPAC Name

3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-29-17-6-2-4-14-12-18(30-19(14)17)22(28)25-10-7-15(8-11-25)26-13-24-20-16(21(26)27)5-3-9-23-20/h2-6,9,12-13,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYBWRKDKVFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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